2-(2,6-Dichlorophenoxy)acetonitrile
Description
2-(2,6-Dichlorophenoxy)acetonitrile (CAS: 6306-60-1) is a nitrile-substituted aromatic compound featuring a phenoxy backbone with chlorine atoms at the 2- and 6-positions. Its molecular formula is C₈H₅Cl₂NO, with a molecular weight of 202.04 g/mol .
Properties
IUPAC Name |
2-(2,6-dichlorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLKWYRHTDZICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384053 | |
| Record name | 2-(2,6-dichlorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21244-78-0 | |
| Record name | 2-(2,6-dichlorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenoxy)acetonitrile typically involves the reaction of 2,6-dichlorophenol with chloroacetonitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
2,6-Dichlorophenol+Chloroacetonitrile→this compound
The reaction is usually conducted in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenoxy)acetonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles, such as amines, to form amides.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed to hydrolyze the nitrile group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the phenoxy group.
Major Products Formed
Amides: Formed from nucleophilic substitution reactions with amines.
Carboxylic Acids: Resulting from the hydrolysis of the nitrile group.
Oxidized Derivatives: Such as quinones, formed from the oxidation of the phenoxy group.
Scientific Research Applications
2-(2,6-Dichlorophenoxy)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and herbicidal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. For example, its herbicidal activity is attributed to its ability to disrupt the growth and development of plants by interfering with key metabolic processes. The compound may inhibit enzymes involved in the biosynthesis of essential molecules, leading to the accumulation of toxic intermediates and eventual cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substitution pattern of chlorine atoms and functional groups significantly influences physicochemical behavior. Key analogs include:
Key Observations :
- Functional Groups: Nitriles exhibit higher electronegativity than carboxylic acids, influencing solubility and binding affinity. For example, 2-(2,4-dichlorophenoxy)acetonitrile forms stronger complexes with COX-2 than its acetic acid analog .
Anti-Inflammatory Potential
- 2-(2,4-Dichlorophenoxy)acetonitrile: Molecular docking studies reveal superior COX-2 inhibition compared to 2-(2,4-dichlorophenoxy)acetic acid, attributed to the nitrile group’s ability to form hydrogen bonds with enzyme residues .
Environmental Behavior
- 2,6-Dichlorophenoxypropionic acid (2,6-DCPP): Rapid degradation in sand filters (residence time: 10.5 min) suggests environmental lability, which may differ for nitrile analogs due to altered solubility and microbial interactions .
Environmental and Pharmaceutical Relevance
- Pharmaceuticals: Sodium diclofenac (2-[2-(2,6-dichloroanilino)phenyl]acetate) shares a dichloroaniline moiety but differs in application (NSAID vs.
- Environmental Persistence: Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) demonstrates how chlorine positioning affects antimicrobial activity and environmental accumulation, suggesting analogous studies for nitrile derivatives .
Biological Activity
Overview
2-(2,6-Dichlorophenoxy)acetonitrile (CAS No. 21244-78-0) is an organic compound with the molecular formula CHClNO. It is a derivative of phenoxyacetonitrile, characterized by the substitution of two chlorine atoms at the 2 and 6 positions of the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and herbicidal applications.
- Molecular Structure : The presence of chlorine atoms enhances the lipophilicity and biological activity of the compound.
- Reactivity : It can undergo nucleophilic substitution, hydrolysis, and oxidation, making it versatile in chemical reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial and fungal strains.
- Case Study : In a study evaluating its antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to established antibiotics.
Herbicidal Activity
The herbicidal properties of this compound are attributed to its ability to disrupt plant growth by interfering with key metabolic processes.
- Mechanism of Action : The compound inhibits enzymes involved in the biosynthesis of essential molecules in plants, leading to the accumulation of toxic intermediates and eventual cell death. This mechanism is similar to that observed in other phenoxy herbicides.
Pharmacological Studies
-
In vitro Studies : Various concentrations of this compound were tested on different cell lines to assess cytotoxicity and efficacy.
- Results : At lower concentrations, the compound exhibited minimal cytotoxic effects while maintaining significant antimicrobial activity.
-
In vivo Studies : Animal models were used to evaluate the herbicidal effects.
- Findings : The compound showed effective weed control with minimal phytotoxicity to crops when applied at recommended dosages.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Plant | Concentration Tested | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 100 µg/mL | Inhibition Zone: 15 mm |
| Antimicrobial | Escherichia coli | 100 µg/mL | Inhibition Zone: 12 mm |
| Herbicidal | Common Weeds | 200 g/ha | 85% Weed Control |
| Herbicidal | Crop Plants | 200 g/ha | Minimal Phytotoxicity |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
